7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl boronic acids in the presence of a palladium catalyst . The reaction conditions often require the use of a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance reaction efficiency and reduce reaction times. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura cross-coupling reaction is a key method for synthesizing derivatives of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include aryl boronic acids, palladium catalysts, and bases such as potassium carbonate. Reaction conditions often involve elevated temperatures and the use of organic solvents like dimethylformamide (DMF) or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura cross-coupling reaction typically yields arylated derivatives of the compound, which can be further modified for various applications .
Scientific Research Applications
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative disorders . The compound’s structure allows it to form strong interactions with the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar pyrimidine core and have been studied for their neuroprotective and anti-inflammatory properties.
Fluorinated Pyridines: Compounds like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine are structurally similar and used as building blocks in organic synthesis.
Uniqueness
The uniqueness of 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine lies in its combination of a trifluoromethyl group, a chloro substituent, and a pyridinyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4/c19-13-8-12(18(20,21)22)10-24-17(13)15-6-7-23-16-9-14(25-26(15)16)11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUFATWFARAMFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.